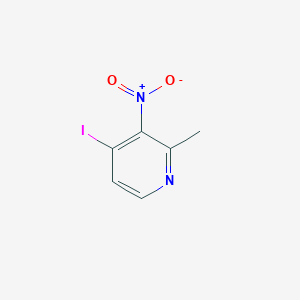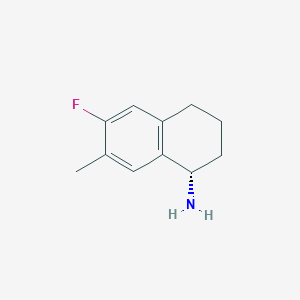
3-(Bromomethyl)-3-methylazetidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-methylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylazetidinehydrochloride typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-methylazetidinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-methylazetidine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include azetidine derivatives with various functional groups.
Reduction: The major product is 3-methylazetidine.
Oxidation: Products depend on the specific oxidizing agent used and can include azetidine ketones or carboxylic acids.
科学的研究の応用
3-(Bromomethyl)-3-methylazetidinehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-methylazetidinehydrochloride involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-3-methylpyridine: Another bromomethyl-containing compound used in pharmaceutical synthesis.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromomethyl)thiophene: Utilized in the development of thiophene-based materials.
Uniqueness
3-(Bromomethyl)-3-methylazetidinehydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The four-membered ring is strained, making it more reactive compared to larger ring systems. This reactivity is advantageous in synthetic chemistry, allowing for the creation of complex molecules with potential therapeutic applications.
特性
分子式 |
C5H11BrClN |
|---|---|
分子量 |
200.50 g/mol |
IUPAC名 |
3-(bromomethyl)-3-methylazetidine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
InChIキー |
DIDOFZCHIBXALB-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC1)CBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


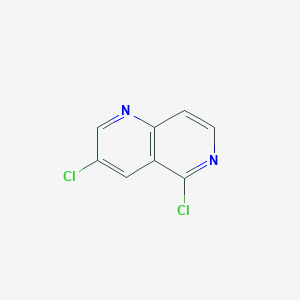
![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)
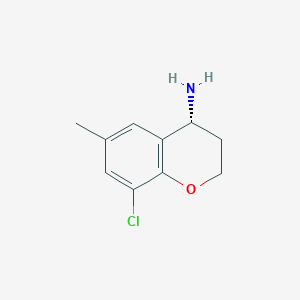

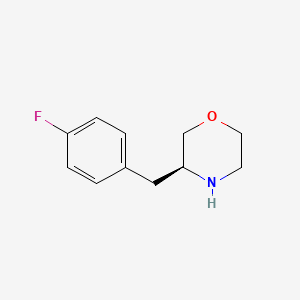
![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)
